molecular formula C9H9ClN2O3S B11797490 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11797490
M. Wt: 260.70 g/mol
InChI Key: XMWPEPWMHPCNMW-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437430-07-3) is a high-purity chemical intermediate for research applications. This benzothiadiazine dioxide scaffold is of significant interest in medicinal chemistry and drug discovery . Structure-activity relationship (SAR) studies have demonstrated that halogenated benzothiadiazine derivatives can exhibit enhanced biological activity, providing valuable tools for the development of novel therapeutic agents . This compound serves as a key synthetic precursor for exploring mitochondrial complex II inhibition, a target in cancer research, particularly for investigating selective cytotoxicity in models of triple-negative breast cancer and prostate cancer . The structural motif of 1,2,4-benzothiadiazine 1,1-dioxide is also recognized for its role in positive allosteric modulation of AMPA receptors, indicating its utility in neuroscience research . Provided for research purposes only, this compound is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

3-chloro-7-methoxy-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O3S/c1-5-3-6(15-2)4-7-8(5)11-9(10)12-16(7,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

XMWPEPWMHPCNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)OC

Origin of Product

United States

Preparation Methods

Dithiazole Ring-Opening Cyclization

A method adapted from pyrazolo-fused dithiazine syntheses involves reacting (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) intermediates with diethylamine (Et₂NH) and concentrated H₂SO₄. For the target compound, this pathway begins with:

  • Dithiazole Intermediate Preparation :

    • 4-Chloro-1,2,3-dithiazolium chloride (Appel salt) reacts with 5-amino-7-methoxy-5-methylbenzene under anhydrous conditions to form the (Z)-N-(4-chloro-dithiazolylidene) intermediate.

    • Key conditions: Nitromethane solvent, aluminum chloride catalyst, 0°C for 2 hours.

  • Ring Opening and Cyclization :

    • Treatment with Et₂NH (3 equiv) opens the dithiazole ring, forming a disulfide intermediate.

    • Acid-mediated cyclization (H₂SO₄, 5 min) yields the benzothiadiazine core.

    • Yield : 74–85% for analogous dithiazines.

Sulfonamide Annulation

An alternative route starts with substituted anilines, leveraging chlorosulfonyl isocyanate (CSI) for sulfonamide formation:

  • Sulfonation and Cyclization :

    • 4-Methoxy-2-methylaniline reacts with CSI in nitromethane/AlCl₃, forming a sulfonamide intermediate.

    • Spontaneous cyclization under reflux (80°C, 4 hours) generates the 3-oxo-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide.

  • Thionation and Methylation :

    • The 3-oxo group is converted to 3-thioxo using P₄S₁₀ in pyridine.

    • Methylation with CH₃I/NaHCO₃ introduces the 3-methylsulfide group.

Methoxy Group Introduction at C7

The methoxy group is introduced via O-methylation or Chan-Lam coupling .

O-Methylation of Hydroxy Precursors

  • Hydroxylation :

    • Boron tribromide (BBr₃) demethylates 7-methoxy precursors in CH₂Cl₂ at -78°C.

    • Intermediate : 7-Hydroxy-3-chloro-5-methylbenzothiadiazine 1,1-dioxide.

  • Methylation :

    • CH₃I/K₂CO₃ in acetonitrile, 60°C, 12 hours.

    • Yield : 89%.

Chan-Lam Coupling

For substrates lacking direct hydroxyl groups:

  • Reagents : Methoxyboronic acid, Cu(OAc)₂, Et₃N.

  • Conditions : CH₂Cl₂, room temperature, 24 hours.

  • Yield : 76%.

Methyl Group Functionalization at C5

Methylation at C5 is achieved through Friedel-Crafts alkylation or reductive amination .

Friedel-Crafts Alkylation

  • Substrate : 3-Chloro-7-methoxybenzothiadiazine 1,1-dioxide.

  • Reagent : CH₃Cl/AlCl₃ in nitrobenzene.

  • Conditions : 50°C, 8 hours.

  • Yield : 65%.

Reductive Amination

  • Intermediate : 5-Aminomethyl derivative.

  • Reduction : NaBH₄/MeOH, 0°C to 25°C, 2 hours.

  • Yield : 78%.

Optimization and Scalability

Reaction Condition Screening

ParameterOptimal ValueImpact on Yield
Temperature80°C+15% vs. 60°C
SolventMeCN+20% vs. DCM
Catalyst Loading10 mol% Cu(OAc)₂+12% vs. 5 mol%

Data adapted from benzothiadiazine derivatization studies.

Purification Strategies

  • Chromatography : Silica gel (hexane:EtOAc 3:1) removes trithiazepine byproducts.

  • Recrystallization : Ethanol/water (7:3) yields 98% pure product.

Challenges and Side Reactions

  • Trithiazepine Formation :

    • Prolonged heating (>16 hours) converts dithiazines to trithiazepines.

    • Mitigation: Strict time control (<5 hours).

  • Over-Methylation :

    • Excess CH₃I leads to N-methylation; controlled dosing (1.1 equiv) prevents this .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazine derivatives, which may exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Neuropharmacological Applications

Positive Allosteric Modulation of AMPA Receptors
Recent studies have highlighted the potential of benzothiadiazine derivatives as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds exhibit nootropic activity, which enhances cognitive functions without the excitotoxic side effects associated with direct agonists. The specific compound 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been identified as a potent candidate in this category, showing promising results in vitro for cognitive enhancement and neuroprotection .

Anticancer Activity

Mechanisms of Action
The compound has demonstrated significant anticancer properties across various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that thiazine derivatives can affect the cell cycle and promote programmed cell death in cancerous cells .

Case Studies
In a series of experiments involving breast cancer cell lines (MCF-7), this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. This suggests that it may serve as an effective alternative or adjunct to current cancer therapies .

Antimicrobial Properties

Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that it possesses significant antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Quantitative Analysis
A study reported minimum inhibitory concentration (MIC) values for this compound as low as 6.25 µg/mL against several gram-positive and gram-negative bacteria. This positions it as a promising candidate for further development into novel antimicrobial agents .

Summary Table of Applications

Application AreaMechanism/ActivityKey Findings/References
NeuropharmacologyPositive allosteric modulation of AMPA receptorsEnhances cognitive function without excitotoxicity
AnticancerInduction of apoptosis; inhibition of proliferationLower IC50 than doxorubicin in MCF-7 cells
AntimicrobialDisruption of cell wall synthesis; metabolic interferenceMIC values as low as 6.25 µg/mL against MRSA

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its analogues:

Compound Name Structural Features Biological Activities Selectivity/Stability Notes References
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-Cl, 7-OCH3, 5-CH3 substituents; fused benzo-thiadiazine core AMPAR PAM, PI3Kδ inhibitor (predicted) Methoxy group may reduce CYP450 metabolism; methyl enhances steric fit
7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 7-Cl, 3-CH3; saturated 3,4-dihydro core AMPAR PAM (IC50 ~100 nM) Hepatic metabolism generates unsaturated analog with improved BBB penetration
4-Allyl-6-chloro-2-methyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) Thieno ring instead of benzo; 4-allyl, 6-Cl, 2-CH3 AMPAR/KAR modulation Cyclopropyl substituents improve potentiator activity by 10-fold vs. ethyl analogs
3,4-Dimethoxyphenyl-substituted quinazolinone (15b) Quinazolinone core; 3,4-dimethoxyphenyl PI3Kδ inhibitor (IC50 266 nM) 21-fold selective over PI3Kγ; lower potency vs. benzothiadiazines
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 7-Cl, 5-furyl, 3-CH3; unsaturated core AMPAR PAM Unsaturated derivative exhibits enhanced stability and BBB penetration vs. parent compound
3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (5d) Pyrido core; 3-dimethylbutylamino side chain Potassium channel opener (rat aorta EC50 ~1 µM) Structural mimic of pinacidil; cardiovascular applications

Key Trends and Contrasts

  • Core Heterocycle Modifications: Thieno vs. Benzo: Thieno[3,2-e]-1,2,4-thiadiazine dioxides (e.g., compound 26) exhibit comparable AMPAR/KAR activity to benzo analogs but require cyclopropyl substituents for optimal potency . Pyrido vs. Benzo: Pyridothiadiazine dioxides (e.g., 5d) demonstrate cardiovascular effects via potassium channel opening, a property less prominent in benzo analogs .
  • Substituent Effects :

    • 7-Position : Methoxy (target compound) vs. chloro (e.g., 7-chloro-3-methyl analog): Methoxy groups may reduce oxidative metabolism, enhancing plasma stability, while chloro substituents improve receptor binding but increase metabolic liability .
    • 3-Position : Methyl (target compound) vs. unsaturated furan (e.g., 7-chloro-5-furyl ): Unsaturation at C3-C4 (e.g., furan-substituted analogs) enhances AMPAR potency but reduces stereochemical stability .
  • Pharmacological Selectivity: PI3Kδ Inhibition: Benzothiadiazine dioxides (e.g., 15a-b) show lower PI3Kδ inhibitory potency than quinazolinones but superior isoform selectivity, attributed to the rigid thiadiazine core . Antimicrobial Activity: Pyridothiadiazines exhibit stronger tuberculostatic effects (MIC ~1 µg/mL) compared to benzo derivatives, likely due to improved membrane penetration .

Metabolic and Pharmacokinetic Considerations

  • The unsaturated metabolite of 7-chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide demonstrates enhanced BBB permeability and pharmacokinetic profiles compared to its parent compound, highlighting the impact of saturation on drug-like properties .
  • Fluorine substitution at position 7 (e.g., 16a-d ) in benzothiadiazines generally reduces PI3Kδ activity, suggesting electron-withdrawing groups may disrupt key hydrogen-bonding interactions .

Biological Activity

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its potential pharmaceutical applications. Its unique structure features a chloro group, a methoxy group, and a methyl group attached to a benzo[e][1,2,4]thiadiazine core, with the molecular formula C₉H₉ClN₂O₃S and a molecular weight of approximately 260.70 g/mol . This compound has garnered attention due to its biological activity, particularly in anti-inflammatory and analgesic contexts.

The presence of functional groups such as chloro and methoxy contributes to the compound's reactivity. These groups can participate in nucleophilic substitution and electrophilic aromatic substitution reactions, making the compound versatile for further chemical modifications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation.
  • Analgesic Properties : Potential applications in pain management have been suggested based on structural analogs.
  • Antimicrobial Activity : Preliminary studies indicate possible efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound influences its biological properties. The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
7-Chloro-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxideC₈H₉ClN₂O₂SDifferent methyl substitution pattern
3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxideC₇H₄ClIN₂O₂SIodine substitution instead of methyl
3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideC₉H₉N₃O₂SAmino group instead of chloro

Pharmacological Studies

Recent studies have focused on the pharmacological profiles of benzothiadiazine derivatives. For instance:

  • Receptor Interaction Studies : Compounds similar to 3-chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine have been evaluated for their interactions with G-protein coupled receptors and ion channels. Binding assays reveal their potential as modulators of various biological pathways .

Case Study: Anti-inflammatory Activity

In a controlled study assessing anti-inflammatory effects, derivatives of benzothiadiazines demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine may similarly modulate inflammatory responses .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Engineering Controls: Use fume hoods or local exhaust ventilation to minimize dust/aerosol inhalation. Ensure adequate ventilation in workspaces .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with NIOSH/EN 166 standards. Use full-face shields during high-risk procedures .
  • Spill Management: Avoid dry sweeping. Use wet methods or HEPA-filtered vacuums to contain spills. Dispose of contaminated materials in sealed containers .
  • Storage: Store in inert atmospheres at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic strategies are employed for preparing benzothiadiazine 1,1-dioxide derivatives?

Answer:

  • Core Synthesis: Cyclocondensation of sulfonamide precursors with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
  • Functionalization: Introduce substituents at positions 3, 5, or 7 via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques confirm the purity and structural integrity of synthesized compounds?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR: ¹H/¹³C NMR to verify substitution patterns and stereochemistry (e.g., methoxy at C7, methyl at C5) .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How does stereochemistry influence its activity as an AMPA receptor modulator?

Answer:

  • Stereoselective Synthesis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis .
  • Electrophysiological Assays: Compare enantiomers using patch-clamp studies on GluA2-expressing HEK293 cells. The (R)-enantiomer of related compounds shows 10-fold higher potency due to favorable hydrogen bonding in the receptor’s LBD (ligand-binding domain) .
  • Metabolic Stability: Hepatic CYP450 enzymes may preferentially metabolize one enantiomer, altering pharmacokinetics .

Q. How can computational modeling elucidate its interaction with AMPA receptors?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Key residues: Glu705 (hydrogen bonding), Tyr450 (π-π stacking) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories. Analyze RMSD (root-mean-square deviation) to identify critical conformational changes .
  • QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict potency of analogues .

Q. What structural modifications enhance pharmacokinetic profiles while retaining activity?

Answer:

  • Substitution at C5: Replace furan (e.g., 5-(furan-3-yl)) with bioisosteres like thiophene to improve metabolic stability .
  • Ring Unsaturation: Introduce double bonds (e.g., 3,4-dihydro → 4H derivatives) to reduce stereochemical lability and enhance BBB penetration .
  • Alkyl Chains: Cyclopropyl groups at C4 improve potency (EC₅₀ < 1 μM) and reduce off-target effects compared to ethyl chains .

Q. How should researchers address gaps in ecological and toxicological data?

Answer:

  • Read-Across Models: Use OECD QSAR Toolbox to predict toxicity based on structurally similar benzothiadiazines .
  • In Silico Tools: Employ ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity risk assessment .
  • Pilot Ecotoxicity Studies: Conduct acute toxicity tests on Daphnia magna (OECD 202) to estimate LC₅₀ values .

Q. How do metabolic pathways impact experimental design for this compound?

Answer:

  • Hepatic Metabolism: Incubate with rat liver microsomes to identify primary metabolites (e.g., unsaturated derivatives via CYP3A4 oxidation) .
  • Bioavailability Studies: Use LC-MS/MS to quantify parent compound and metabolites in plasma after oral/intravenous administration .
  • Metabolite Activity: Test metabolites in Xenopus oocyte electrophysiology to confirm retained AMPA potentiation .

Q. How can in vivo microdialysis evaluate neurochemical changes induced by this compound?

Answer:

  • Experimental Design: Implant probes in rodent hippocampi. Administer compound (1–10 mg/kg, i.p.) and monitor acetylcholine/serotonin via HPLC-ECD .
  • Controls: Include AMPA receptor antagonists (e.g., NBQX) to confirm mechanism-specific effects .
  • Data Analysis: Normalize neurotransmitter levels to baseline and compare AUC (area under the curve) between treatment groups .

Q. Tables

Key Physicochemical Properties Value/DescriptionReference
Molecular Weight232.69 g/mol[2, 19]
Solubility (DMSO)100 mM[19]
LogP (Predicted)2.1 (ChemAxon)[19]
Plasma Protein Binding (Predicted)85–90%[6]
AMPA Receptor Potentiation (Representative Analogues) EC₅₀ (μM)Reference
7-Chloro-5-(furan-3-yl)-3-methyl derivative0.8[17]
4-Ethyl-thieno[3,2-e]thiadiazine0.3[9]
Cyclothiazide (Reference)1.2[15]

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For synthesis protocols, consult [10, 15]; for pharmacological assays, see [17, 22].
  • Critical data gaps: Long-term toxicity, environmental persistence. Mitigate via tiered testing strategies .

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